Dimethocaine hydrochloride
Overview
Description
Dimethocaine hydrochloride, also known as larocaine, is an anesthetic drug used in laboratory experiments and medical procedures. It is a local anesthetic that is structurally related to cocaine and is used as a potent, non-addictive analgesic. Dimethocaine (DMC, larocaine), a synthetic derivative of cocaine, is a widely distributed “legal high” consumed as a “new psychoactive substance” (NPS), originally was used in the 1930s as an anesthetic, primarily in dentistry, ophthalmology, and otolaryngology .
Molecular Structure Analysis
Dimethocaine hydrochloride has a molecular formula of C16H27ClN2O2 . The InChI string is InChI=1S/C16H26N2O2.ClH/c1-5-18 (6-2)11-16 (3,4)12-20-15 (19)13-7-9-14 (17)10-8-13;/h7-10H,5-6,11-12,17H2,1-4H3;1H
and the Canonical SMILES is CCN (CC)CC (C) (C)COC (=O)C1=CC=C (C=C1)N.Cl
.
Physical And Chemical Properties Analysis
Dimethocaine hydrochloride is a white crystalline powder that has a melting point of 156-158°C . It is soluble in alcohol, chloroform, and ether, but practically insoluble in water .
Scientific Research Applications
Specific Scientific Field
Medical and Dental Procedures
Application Summary
Dimethocaine hydrochloride, also known as larocaine, is an anesthetic drug used in laboratory experiments and medical procedures. It was used in the 1930s as a local anesthetic in dentistry and ophthalmology .
Results or Outcomes
The drug was effective as a local anesthetic, but it was removed from the market due to its psychoactive effects and risk of addiction .
Research on Metabolism and Detectability
Specific Scientific Field
Analytical and Bioanalytical Chemistry
Application Summary
Dimethocaine, a synthetic cocaine analogue, has been studied for its in-vivo metabolism and its detectability in urine . This research is important for understanding the drug’s effects and for developing methods to detect its use.
Methods of Application
In one study, Dimethocaine was administered to male Wistar rats, and their urine was extracted for analysis . The metabolites were separated and identified by liquid chromatography–high resolution mass spectrometry (LC–HRMS n) .
Results or Outcomes
The main phase I reactions were ester hydrolysis, deethylation, hydroxylation of the aromatic system, and a combination of these. The main phase II reaction was N-acetylation of the p-aminobenzoic acid part of the unchanged parent compound and of several phase I metabolites .
Safety And Hazards
When handling Dimethocaine hydrochloride, it is advised to avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
properties
IUPAC Name |
[3-(diethylamino)-2,2-dimethylpropyl] 4-aminobenzoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2.ClH/c1-5-18(6-2)11-16(3,4)12-20-15(19)13-7-9-14(17)10-8-13;/h7-10H,5-6,11-12,17H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTWKTDXBNHESE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(C)(C)COC(=O)C1=CC=C(C=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
94-15-5 (Parent) | |
Record name | Dimethocaine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553639 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70970620 | |
Record name | 3-(Diethylamino)-2,2-dimethylpropyl 4-aminobenzoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70970620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethocaine hydrochloride | |
CAS RN |
553-63-9 | |
Record name | Dimethocaine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553639 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Diethylamino)-2,2-dimethylpropyl 4-aminobenzoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70970620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIMETHOCAINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z768GH360Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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